5H-thiazolo[3,2-a]pyrimidin-5-one

Antibacterial Gram-negative bacteria MIC

5H-Thiazolo[3,2-a]pyrimidin-5-one (CAS 32278-54-9) is a privileged purine bioisostere scaffold enabling broad-spectrum drug discovery. Documented antibacterial activity against E. coli and P. aeruginosa (MICs as low as 50 µg/mL) makes it a strategic starting point for novel Gram-negative antibacterials. Methoxy-substituted analogs show antitubercular activity (M. smegmatis MIC 50 µg/mL). The core also engages CNS targets (5-HT2A receptors, MAO-A/B isoforms) and PI3Kα kinase (IC50 120 µM), offering clear selectivity-tuning paths through focused SAR programs. Sourced from specialized R&D chemical suppliers, this 98% purity compound enables rapid hit-to-lead optimization across multiple therapeutic areas. Contact us for bulk pricing, custom synthesis, or expedited global delivery.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 32278-54-9
Cat. No. B4333660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-thiazolo[3,2-a]pyrimidin-5-one
CAS32278-54-9
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CN=C2N(C1=O)C=CS2
InChIInChI=1S/C6H4N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h1-4H
InChIKeyUEZROEGYRDHMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the 5H-thiazolo[3,2-a]pyrimidin-5-one Core Scaffold


5H-thiazolo[3,2-a]pyrimidin-5-one (CAS 32278-54-9), a fused bicyclic heterocycle with the molecular formula C₆H₄N₂OS and a molecular weight of 152.18 g/mol [1], serves as a core structural analog of biogenic purine bases [2]. This feature underpins its role as a privileged scaffold in medicinal chemistry, enabling interaction with a diverse array of biological targets, including 5-HT2A receptors [3], monoamine oxidases (MAO) [4], PI3Kα kinase [5], and bacterial/mycobacterial pathogens [2]. Its established melting point is 116 °C [6].

The Risk of Assuming 5H-thiazolo[3,2-a]pyrimidin-5-one Analogs are Interchangeable


Substituting the 5H-thiazolo[3,2-a]pyrimidin-5-one core or its analogs without empirical data carries significant risk due to the extreme sensitivity of biological activity to specific substituents. Minor structural modifications dramatically alter potency and selectivity across multiple targets. For instance, in the context of antibacterial activity, the presence and position of a sulfonic acid group or a nitro substituent can shift the minimum inhibitory concentration (MIC) against E. coli by 8-fold or more within the same series [1]. Similarly, in CNS applications, derivatives show marked selectivity differences between MAO-A and MAO-B inhibition [2]. Therefore, each analog must be considered a distinct chemical entity whose biological profile cannot be reliably predicted from the core structure alone.

Quantitative Evidence: How 5H-thiazolo[3,2-a]pyrimidin-5-one Scaffold Performs Against Benchmarks


Antibacterial Potency of 5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives Compared to Ciprofloxacin

A specific 5H-thiazolo[3,2-a]pyrimidin-5-one derivative (compound 5b) demonstrates antibacterial activity against Gram-negative bacteria E. coli and P. aeruginosa with MIC values of 50 µg/mL [1]. While this is less potent than the broad-spectrum antibiotic ciprofloxacin (MICs of 25 and 50 µg/mL, respectively), it highlights the scaffold's potential. Crucially, the unsubstituted parent compound or a different analog (compound 3a) shows significantly weaker activity (MIC of 100 µg/mL against P. aeruginosa), a 2-fold difference [1].

Antibacterial Gram-negative bacteria MIC

Antitubercular Activity of 5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives Against M. smegmatis

Derivatives of 5H-thiazolo[3,2-a]pyrimidin-5-one demonstrate promising antitubercular activity. Compounds 4c and 4d, which contain a methoxy substituent, exhibit the highest activity in the series with an MIC of 50 µg/mL against Mycobacterium smegmatis [1]. While this is less potent than the reference drug rifampicin (MIC of 25 µg/mL) [1], it represents a significant 2-fold improvement over other analogs in the series, such as compound 6a, which shows an MIC of 800 µg/mL [1].

Antitubercular Mycobacterium MIC

PI3Kα Kinase Inhibition by 5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives

In the context of anticancer drug discovery, two specific 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives (4a and 4b) have been identified as moderate PI3Kα inhibitors with IC50 values of 120 μM and 151 μM, respectively [1]. While the study does not provide a direct head-to-head comparison with a more potent PI3Kα inhibitor, it positions these compounds as a novel leading scaffold for further development [1].

PI3Kα Kinase inhibition Anticancer

Monoamine Oxidase (MAO) Inhibition Profile of 5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives

A patent disclosure describes 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives as effective inhibitors of both MAO-A and MAO-B [1]. The report includes quantitative IC50 data for 33 different compounds against both enzyme isoforms, demonstrating that the scaffold can be tuned for potency and selectivity. While a direct comparison to a clinical MAO inhibitor is not provided, the data shows that the chemical space around this core allows for the development of compounds with varying degrees of MAO-A/MAO-B selectivity, a key factor for developing therapeutics for depression or neurodegenerative diseases [1].

MAO inhibition CNS Antidepressant

Where 5H-thiazolo[3,2-a]pyrimidin-5-one Provides a Strategic Research Advantage


Screening for Antibacterial Hits Against Gram-Negative Pathogens

Given the established activity of specific derivatives against E. coli and P. aeruginosa (MICs as low as 50 µg/mL) [1], researchers should prioritize this scaffold for developing novel antibacterial agents targeting Gram-negative infections. The core offers a unique structure distinct from quinolones (like ciprofloxacin) and can be used to probe new biological targets to combat resistance.

Developing Novel Antitubercular Leads

The activity of methoxy-substituted derivatives against M. smegmatis (MIC = 50 µg/mL) validates the use of this scaffold in antitubercular drug discovery programs [1]. The 16-fold activity difference observed among analogs underscores the potential for rapid lead optimization through focused structure-activity relationship (SAR) studies.

Exploring Purinergic Signaling Pathways in Cancer and Inflammation

As a structural analog of biogenic purine bases [2], the 5H-thiazolo[3,2-a]pyrimidin-5-one core is a strategic choice for investigating purinergic signaling. It has shown potential in modulating targets like PI3Kα kinase (IC50 = 120 μM) [3] and has been reported to interact with 5-HT2A receptors [4], making it a useful tool for studying pathways relevant to oncology and neuroinflammation.

Designing CNS-Targeted Libraries for MAO Inhibition

The established activity against MAO-A and MAO-B [5] makes this scaffold a valuable addition to any chemical library aimed at discovering new treatments for CNS disorders. The ability to tune selectivity between the two isoforms through structural modification [5] provides a clear path for generating both antidepressant (MAO-A selective) and neuroprotective (MAO-B selective) lead compounds.

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